Ethyl 2-(2-hydroxy-5-methylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate
Description
Ethyl 2-(2-hydroxy-5-methylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a spirocyclic heterocyclic compound featuring a fused pyrazolo-oxazine core and a piperidine ring. Its molecular formula is C25H29N3O5 (molecular weight: 451.5 g/mol), with key functional groups including a 2-hydroxy-5-methylphenyl substituent, a 7-methoxy group, and an ethyl carboxylate ester at the piperidine nitrogen . While physical properties like density and melting point remain uncharacterized in available literature, its synthesis likely follows microwave-assisted protocols common to spiroheterocycles, as seen in analogous compounds .
Properties
IUPAC Name |
ethyl 2-(2-hydroxy-5-methylphenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5/c1-4-32-24(30)27-12-10-25(11-13-27)28-20(17-6-5-7-22(31-3)23(17)33-25)15-19(26-28)18-14-16(2)8-9-21(18)29/h5-9,14,20,29H,4,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXAAMJIDQHJOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=C(C=CC(=C4)C)O)C5=C(O2)C(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-hydroxy-5-methylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a complex organic compound with potential pharmacological applications. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of spirocyclic compounds that exhibit diverse biological activities. Its structure features a spiro-linked benzo[e]pyrazole and piperidine moieties, which contribute to its pharmacological properties.
Antimicrobial Activity
Research has indicated that similar compounds within the pyrazolo[1,5-c][1,3]oxazine class exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may possess comparable activity.
Anticancer Properties
Several studies have explored the anticancer potential of related compounds. For example, Mannich bases derived from similar structures have demonstrated cytotoxic effects against cancer cell lines. The ability of these compounds to inhibit cell proliferation and induce apoptosis has been documented in various research settings .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition. Research on related pyrazole derivatives has shown inhibitory effects on carbonic anhydrase isoforms (hCA I and II), which are crucial for maintaining acid-base balance in tissues. The inhibition constants (Ki) reported for these derivatives indicate strong binding affinity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By interacting with specific enzymes like carbonic anhydrases, it may alter metabolic pathways.
- Cellular Interaction : The spirocyclic structure allows for unique interactions with cellular receptors or DNA, potentially leading to altered gene expression or cell signaling pathways.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of similar compounds, ethyl derivatives showed promising results against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of conventional antibiotics .
Study 2: Anticancer Activity
A recent investigation into the cytotoxic effects of pyrazolo[1,5-c][1,3]oxazine derivatives revealed that certain modifications enhanced their efficacy against breast cancer cell lines. The study highlighted the importance of structural features in determining biological activity .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
Analytical Characterization
- IR/NMR: The hydroxyl group (~3200 cm⁻¹ in IR) and methoxy protons (~3.8 ppm in ¹H NMR) distinguish the target from non-hydroxylated analogues .
- Mass Spectrometry : Fragmentation patterns (e.g., loss of CO2 from the ethyl carboxylate) align with related spiro compounds, confirmed via molecular networking cosine scores .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this spiro compound, and how can reaction conditions be optimized?
- Methodology : The synthesis involves multi-step organic reactions, including:
- Step 1 : Coupling of substituted phenyl precursors with pyrazolo-oxazine intermediates via Buchwald-Hartwig amination (catalyzed by Pd(OAc)₂ or XPhos) .
- Step 2 : Cyclization under acidic conditions (e.g., HCl/EtOH) to form the spiro ring system .
- Step 3 : Esterification of the piperidine nitrogen using ethyl chloroformate in the presence of triethylamine .
- Optimization : Reaction yields (typically 40–60%) improve with controlled temperature (70–90°C), inert atmospheres (N₂/Ar), and solvent polarity adjustments (e.g., DMF → THF) .
Q. How can structural ambiguities in the spiro system be resolved using spectroscopic techniques?
- Approach :
- NMR : ¹H/¹³C NMR distinguishes between diastereomers via splitting patterns of the spiro junction protons (δ 4.2–5.0 ppm) and piperidine carbons (δ 45–55 ppm) .
- X-ray crystallography : Resolves bond angles (e.g., spiro C-O-C angle ≈ 105°) and confirms the chair conformation of the piperidine ring .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 510.2) .
Advanced Research Questions
Q. How do steric and electronic effects influence the compound’s reactivity in medicinal chemistry applications?
- Key factors :
- Steric hindrance : The 2-hydroxy-5-methylphenyl group restricts nucleophilic attack at the oxazine oxygen, favoring regioselective modifications (e.g., sulfonation at C7-methoxy) .
- Electronic effects : The electron-withdrawing carboxylate ester enhances electrophilicity at the pyrazole N1 position, enabling cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) .
- Experimental design : DFT calculations (B3LYP/6-31G*) predict charge distribution, guiding site-selective functionalization .
Q. What strategies address contradictions in biological activity data across in vitro and in vivo models?
- Case study : Discrepancies in IC₅₀ values for kinase inhibition (in vitro: 50 nM vs. in vivo: 200 nM) may arise from:
- Metabolic instability : Ester hydrolysis (e.g., carboxylate → carboxylic acid) reduces bioavailability. Mitigate via prodrug design (e.g., tert-butyl ester analogs) .
- Protein binding : >90% plasma protein binding (measured via equilibrium dialysis) limits free drug concentration .
Q. How can computational modeling predict off-target interactions of this compound?
- Protocol :
- Docking simulations : Use AutoDock Vina to screen against the PDB database (e.g., adenosine A₂A receptor, Ki ≈ 1.1 nM for related spiro compounds) .
- MD simulations : GROMACS-based 100-ns trajectories assess binding stability (RMSD < 2.0 Å) and identify critical hydrogen bonds (e.g., piperidine NH → Glu169) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
